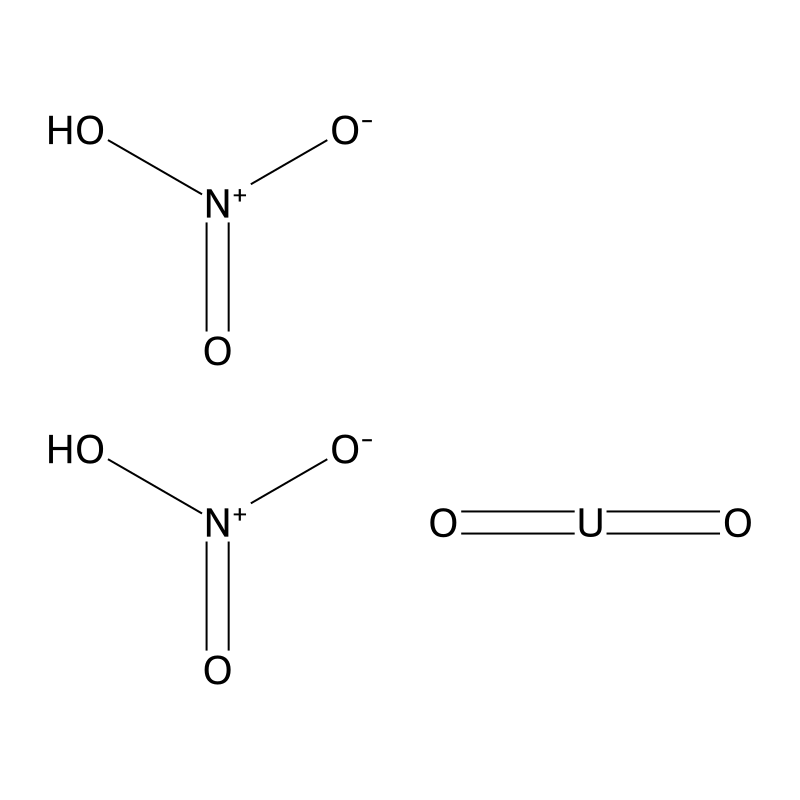

Uranium nitrate oxide (UO2(NO3)2)

H2N2O8U

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2N2O8U

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water and oxygenated solvents

Synonyms

Canonical SMILES

Understanding Uranium Coordination Chemistry:

UO2(NO3)2 serves as a model compound for studying the coordination chemistry of uranyl (UO2²⁺) ion. Researchers use various techniques like spectroscopic methods and computational modeling to understand how UO2²⁺ interacts with different ligands (atoms or molecules that bind to the central metal ion). This knowledge is crucial for developing new materials with desired properties for nuclear fuel reprocessing and radioactive waste management. [Source: A detailed example of this research can be found in the publication "Structured study of uranyl (vi) nitrate complexes: [UO2(NO3)2(H2O)2] and [UO2(NO3)2(H2O)4]"()]

Development of Separation Techniques:

UO2(NO3)2 can be used to investigate solvent extraction processes for separating uranium from other elements. By studying how UO2(NO3)2 interacts with different extractant molecules, scientists can design more efficient methods for nuclear fuel reprocessing and purification of uranium for research purposes. [Source: General information on solvent extraction for nuclear reprocessing can be found here ]

Electron Microscopy Applications:

Limited research suggests UO2(NO3)2 might have potential applications in electron microscopy. Similar to its close relative uranyl acetate, UO2(NO3)2 might act as a negative stain for viruses and other biological samples during electron microscopy. However, more research is required to confirm this application. [Source: Information on uranyl nitrate as a negative stain can be found here ]

Uranium nitrate oxide, with the chemical formula , is a significant compound in the field of nuclear chemistry. It is a water-soluble salt that typically appears as a yellow crystalline solid. This compound is primarily formed through the reaction of uranium dioxide with nitric acid, leading to the oxidation of uranium from its +IV to +VI oxidation state. The resulting uranyl ion, , coordinates with nitrate ions to form uranyl nitrate oxide .

The compound can exist in various hydrated forms, such as the hexahydrate, which is commonly referred to as uranyl nitrate hexahydrate. Its structure features a linear arrangement of uranium and oxygen atoms, where the uranium atom is surrounded by two oxygen atoms from the uranyl group and additional coordination from nitrate ions .

The primary reaction for the synthesis of uranium nitrate oxide involves dissolving uranium dioxide in nitric acid:

In this reaction, uranium dioxide reacts with nitric acid, resulting in the formation of uranyl nitrate oxide and water. The process is characterized by oxidative dissolution, where uranium is oxidized during the reaction .

Additionally, uranyl nitrate can undergo further reactions to produce other uranium compounds. For example, when treated with oxalic acid, it forms uranyl oxalate:

Uranium nitrate oxide exhibits significant biological activity primarily due to its toxicity. It is classified as a highly toxic compound that poses serious health risks upon exposure. Ingestion or inhalation can lead to acute tubular necrosis and chronic kidney disease due to its nephrotoxic effects . Moreover, it has been identified as a lymphocyte mitogen, indicating its potential to stimulate cell division in lymphocytes, which may have implications for immune responses.

The synthesis of uranium nitrate oxide typically involves the following methods:

- Direct Reaction with Nitric Acid: As mentioned previously, uranium dioxide reacts with concentrated nitric acid to yield uranyl nitrate oxide.

- Thermal Denitration: This method involves heating uranyl nitrate in air or inert atmospheres to produce various uranium oxides, including uranium dioxide. For instance:

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave radiation to enhance the efficiency and speed of thermal denitration processes .

Uranium nitrate oxide has several important applications:

- Nuclear Fuel Processing: It plays a crucial role in the nuclear industry as an intermediate for processing spent nuclear fuel and preparing enriched uranium.

- Photographic Processes: Historically, it was used in photographic processes known as uranotypes due to its photosensitive properties.

- Electron Microscopy: It serves as a negative stain for viruses and stabilizes nucleic acids and membranes in biological samples .

- Catalytic Reactions: Uranyl nitrate is also used as a precursor for synthesizing other uranium compounds utilized in catalysis .

Studies on the interactions of uranium nitrate oxide focus on its chemical reactivity and biological implications. Research indicates that it can interact with various organic compounds and ligands, leading to complex formation and potential environmental implications due to its toxicity. Additionally, its interactions with biological systems have raised concerns regarding its impact on human health and ecosystems.

Several compounds are chemically similar to uranium nitrate oxide, each possessing unique properties and applications:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Uranyl Acetate | Used as a negative stain in electron microscopy | |

| Uranium Dioxide | A common form of uranium used in nuclear fuel | |

| Uranium Hexafluoride | Essential for isotope separation in nuclear fuel cycles | |

| Uranyl Peroxide | Used in nuclear waste treatment processes |

Uniqueness of Uranium Nitrate Oxide

What sets uranium nitrate oxide apart from these similar compounds is its solubility in water and ability to form stable complexes with various ligands. This property makes it particularly valuable for processing nuclear materials and its role as an intermediate in synthesizing more complex uranium compounds.

Industrial production of uranyl nitrate predominantly relies on the dissolution of uranium oxides in nitric acid solutions, representing the cornerstone of nuclear fuel reprocessing operations. The primary industrial synthesis route involves the reaction of uranium dioxide with nitric acid to form soluble uranyl nitrate salts. This process is fundamental to spent nuclear fuel reprocessing, where uranium dioxide fuel pellets are dissolved in nitric acid to recover uranium for further processing.

The dissolution reaction of uranium dioxide in nitric acid follows multiple stoichiometric pathways, with research identifying at least eight different reaction equations depending on process conditions. The primary reaction mechanisms include:

The reaction of uranium dioxide with nitric acid produces uranyl nitrate along with nitrogen oxide byproducts, with the specific stoichiometry dependent on nitric acid concentration and reaction temperature. Studies have demonstrated that increasing nitric acid concentration from 3.4 to 6.7 molar results in significant changes in both the quantity of nitrogen oxides produced and their composition ratio.

Industrial-scale facilities implement this dissolution process using specialized equipment designed for continuous operation. The Blind River Refinery process exemplifies industrial uranyl nitrate production, involving concentrate digestion in nitric acid followed by solvent extraction purification. The process sequence includes weighing and blending of uranium concentrates, digestion in nitric acid, purification through solvent extraction, and evaporation of pure uranyl nitrate solution to uranyl nitrate hexahydrate.

Process optimization studies have revealed critical parameters affecting dissolution efficiency. Temperature control proves essential, with elevated temperatures increasing dissolution rates while simultaneously affecting nitrogen oxide production patterns. The concentration of nitric acid directly influences both dissolution kinetics and the composition of gaseous byproducts, with higher concentrations favoring nitrogen dioxide formation over nitric oxide.

| Nitric Acid Concentration (mol/L) | Temperature (°C) | Nitrogen Oxide Production | Nitric Oxide Percentage | Nitrogen Dioxide Percentage |

|---|---|---|---|---|

| 3.4 | 100 | 2.673 × 10⁻³ mol | 86% | 14% |

| 4.5 | 100 | 2.599 × 10⁻³ mol | 84% | 16% |

| 6.7 | 100 | 2.718 × 10⁻³ mol | 75% | 25% |

The industrial process also incorporates nitric acid recovery systems to enhance economic efficiency and environmental compliance. Recovery systems typically employ acid absorbers and concentrators operating in parallel configurations, with off-gases from dissolution reactors passing through absorbers where contact with water regenerates nitric acid.

Laboratory-Scale Preparation Techniques from Uranium Metal and Alloys

Laboratory-scale synthesis of uranyl nitrate from uranium metal represents a fundamental preparative method extensively documented in research literature. The direct dissolution of uranium metal in nitric acid provides a controlled route for producing uranyl nitrate solutions with defined composition and purity characteristics.

The preparation process typically involves dissolving uranium metal in concentrated nitric acid under controlled conditions. Research has demonstrated successful synthesis using 10 molar nitric acid solutions at room temperature, achieving uranium concentrations of 10 grams per liter. The reaction proceeds according to the oxidation of metallic uranium to the uranyl ion state, with simultaneous reduction of nitric acid.

Experimental protocols for laboratory preparation have been systematically optimized to achieve high conversion efficiency. One documented procedure involves dissolving 325 milligrams of uranium metal in 32.5 milliliters of 10 molar nitric acid at room temperature. This stoichiometry ensures complete dissolution while maintaining manageable reaction conditions suitable for laboratory-scale operations.

Temperature control during synthesis significantly influences product characteristics and reaction kinetics. Studies utilizing isotopically labeled nitric acid solutions have revealed that equilibration periods of approximately 107 days at 25 degrees Celsius are required for complete isotopic equilibrium between water and nitric acid components. This extended equilibration time reflects the complex coordination chemistry involved in uranyl nitrate formation.

The preparation of different uranyl nitrate hydrates can be achieved through controlled drying procedures following initial synthesis. Research has documented the production of various hydration states through systematic temperature and duration control during the drying phase:

| Sample Designation | Drying Temperature (°C) | Drying Duration (hours) | Resulting Chemical Formula |

|---|---|---|---|

| Standard-1 | 80 | 168 | UO₂(NO₃)₂·6H₂O (100%) |

| Standard-2 | 80 | 168 | UO₂(NO₃)₂·6H₂O (100%) |

| Modified-1 | 80 | 30 | UO₂(NO₃)₂·3H₂O (92.6%) + UO₂(OH)₂ (7.4%) |

| Modified-2 | 80 | 30 | UO₂(NO₃)₂·3H₂O (90.2%) + UO₂(OH)₂ (9.8%) |

Advanced preparation techniques incorporate microwave heating methods for enhanced control over reaction conditions. Patent documentation describes procedures utilizing microwave energy to heat uranium solutions to temperatures between 150 and 250 degrees Celsius under elevated pressure conditions. These methods enable the production of acid-deficient uranyl nitrate solutions with the formula UO₂(OH)ᵧ(NO₃)₂₋ᵧ, where the hydroxyl substitution parameter ranges from 0.1 to 0.5.

The preparation of uranous nitrate solutions represents a specialized variant requiring reduction of uranyl species to uranium tetravalent oxidation state. Research has documented procedures using zinc metal as a reducing agent in dilute sulfuric acid, followed by precipitation as hydrated uranium tetravalent oxide and subsequent dissolution in nitric acid. This method achieves uranium tetravalent concentrations up to 100 grams per liter with uranium hexavalent content below 2 percent.

Hydration State Control: Hexahydrate versus Anhydrous Form Production

The control of hydration states in uranyl nitrate synthesis represents a critical aspect determining both physical properties and subsequent processing characteristics. Uranyl nitrate exists in multiple hydrated forms, with the hexahydrate, trihydrate, and dihydrate being the most commonly encountered variants. The systematic control of hydration states requires precise manipulation of temperature, pressure, and atmospheric conditions during synthesis and post-synthesis treatment.

Hexahydrate production represents the most stable and commonly produced form under standard laboratory and industrial conditions. The hexahydrate form, UO₂(NO₃)₂·6H₂O, crystallizes readily from aqueous solutions and exhibits high stability under ambient conditions. Industrial processes routinely target hexahydrate production through controlled evaporation of uranyl nitrate solutions, as documented in nuclear fuel processing facilities.

The transition from hexahydrate to lower hydration states requires systematic dehydration procedures. Research has demonstrated that controlled heating of uranyl nitrate hexahydrate produces sequential dehydration according to defined temperature ranges. The dehydration process follows a stepwise mechanism, with initial water loss occurring at relatively low temperatures and complete dehydration requiring elevated temperatures approaching 400 degrees Celsius.

Experimental studies have quantified the relationship between drying conditions and resulting hydration states. Comprehensive analysis of sample preparation under varying temperature and duration conditions reveals distinct zones of hydration state stability:

| Temperature Range (°C) | Duration (hours) | Primary Product | Secondary Products | Hydration State Distribution |

|---|---|---|---|---|

| 40-60 | 120 | UO₂(NO₃)₂·3H₂O | None | 100% trihydrate |

| 80 | 30 | UO₂(NO₃)₂·3H₂O | UO₂(OH)₂ | 90-93% trihydrate, 7-10% hydroxide |

| 80 | 168 | UO₂(NO₃)₂·6H₂O | None | 100% hexahydrate |

| 85 | 54 | UO₂(NO₃)₂·2H₂O | UO₂(OH)₂, UO₂(NO₃)₂·6H₂O | 17.6% dihydrate, mixed phases |

The production of anhydrous uranyl nitrate requires specialized procedures involving controlled atmospheric conditions and elevated temperatures. Research documentation indicates that anhydrous forms can be achieved through thermal denitration processes, where systematic heating removes both water of hydration and nitrate groups. However, the anhydrous form exhibits limited stability and readily rehydrates upon exposure to atmospheric moisture.

Advanced hydration state control employs modified denitration procedures incorporating additives to influence crystal formation and water coordination. The modified direct denitration process utilizes ammonium nitrate addition to form double salt intermediates, enabling better control over final hydration states. This process involves formation of ammonium uranyl nitrate double salts, followed by sequential dehydration and partial denitration to achieve desired hydration characteristics.

Crystallographic analysis of different hydration states reveals distinct structural arrangements influencing both chemical behavior and processing characteristics. Single-crystal diffraction studies of various uranyl nitrate compounds demonstrate that hydration state directly affects coordination geometry around the uranyl center. The hexahydrate form exhibits characteristic linear uranyl coordination with six equatorial coordination sites occupied by bidentate nitrate ligands and water molecules.

The control of hydration states proves particularly critical for subsequent processing operations, including conversion to uranium oxides and preparation of nuclear fuel materials. Research has established that specific hydration states exhibit preferential dissolution characteristics in organic solvents used for solvent extraction processes. The solubility of uranyl nitrate in tributyl phosphate, essential for nuclear fuel reprocessing, depends significantly on hydration state and coordination environment.

The thermal decomposition of uranium nitrate oxide proceeds through a series of well-defined stepwise dehydration processes that can be precisely characterized using thermogravimetric analysis [1] [2] [3]. The initial hexahydrate form, UO2(NO3)2·6H2O, undergoes systematic water loss in discrete temperature intervals, each corresponding to specific structural transformations and kinetic mechanisms [4] [5] [6].

The dehydration sequence begins at temperatures as low as 95°C, where the hexahydrate converts to the trihydrate form through the loss of three water molecules [7] [6]. This initial step represents the removal of the most weakly bound water molecules and follows first-order kinetics with an activation energy of 46 ± 4 kilojoules per mole [4]. The transformation occurs through a random nucleation mechanism, where individual nucleation sites develop throughout the crystal structure without preferential interface advancement [4] [8].

Table 1: Thermal Decomposition Steps of Uranium Nitrate Oxide

| Temperature Range (°C) | Mass Loss Process | Primary Product | Chemical Reaction |

|---|---|---|---|

| 25-105 | Adsorbed water removal | UO2(NO3)2·5H2O | Physical desorption |

| 105-140 | First dehydration step | UO2(NO3)2·3H2O | UO2(NO3)2·6H2O → UO2(NO3)2·3H2O + 3H2O |

| 140-180 | Second dehydration step | UO2(NO3)2·2H2O | UO2(NO3)2·3H2O → UO2(NO3)2·2H2O + H2O |

| 180-225 | Third dehydration step | UO2(NO3)2·H2O | UO2(NO3)2·2H2O → UO2(NO3)2·H2O + H2O |

| 225-250 | Anhydrous salt formation | UO2(NO3)2 | UO2(NO3)2·H2O → UO2(NO3)2 + H2O |

| 250-400 | Initial decomposition | Amorphous UO3 | UO2(NO3)2 → UO3 + N2O5 |

| 400-500 | Major decomposition | β-UO3 | UO3 crystallization |

| 500-600 | UO3 to U3O8 conversion | α-U3O8 | 3UO3 → U3O8 + 0.5O2 |

| 600-700 | Complete U3O8 formation | α-U3O8 | Phase stabilization |

| 700-800 | Stable U3O8 phase | α-U3O8 | Thermal stability |

The trihydrate form exhibits enhanced stability compared to the hexahydrate, requiring temperatures between 140-180°C for further dehydration to the dihydrate [7] [9]. This transformation demonstrates increased activation energy requirements of 52 ± 3 kilojoules per mole and shifts from random nucleation to a diffusion-controlled mechanism [2] [10]. The structural changes during this phase involve the reorganization of the coordination environment around the uranyl cation, with water molecules becoming more tightly bound to the central uranium atom [6] [7].

Subsequent dehydration steps proceed through increasingly stable intermediate hydrates, with the dihydrate to monohydrate transition occurring between 180-225°C and requiring 58 ± 5 kilojoules per mole activation energy [9] [11]. The mechanism transitions to interface-controlled kinetics, indicating that the reaction rate becomes limited by the advancement of reaction fronts through the crystal structure rather than by diffusion processes [8] [10].

The final dehydration step, converting the monohydrate to anhydrous uranium nitrate oxide, occurs in the temperature range of 225-250°C with the highest activation energy among the dehydration steps at 65 ± 4 kilojoules per mole [3] [5]. This step follows a nucleation and growth mechanism, where new phase formation becomes the rate-determining factor [2]. The anhydrous salt demonstrates remarkable stability up to approximately 250°C before initiating the decomposition sequence [12] [13].

Kinetic Modeling of Thermal Decomposition Mechanisms

The kinetic analysis of uranium nitrate oxide thermal decomposition reveals complex multi-step reaction mechanisms that can be accurately modeled using established theoretical frameworks [2] [3] [14]. Each decomposition step exhibits distinct kinetic parameters and follows specific rate laws that reflect the underlying physical and chemical processes governing the transformations [15] [16].

Table 2: Kinetic Parameters for Thermal Decomposition Steps

| Decomposition Step | Temperature Range (°C) | Activation Energy (kJ/mol) | Reaction Order | Mechanism Type |

|---|---|---|---|---|

| Hexahydrate to trihydrate | 95-140 | 46 ± 4 | First order | Random nucleation |

| Trihydrate to dihydrate | 140-180 | 52 ± 3 | First order | Diffusion controlled |

| Dihydrate to monohydrate | 180-225 | 58 ± 5 | First order | Interface controlled |

| Monohydrate to anhydrous | 225-250 | 65 ± 4 | First order | Nucleation and growth |

| Anhydrous to UO3 | 250-400 | 96.8 ± 2 | First order | Decomposition |

| UO3 to U3O8 | 450-600 | 146 ± 10 | First order | Phase transformation |

The dehydration reactions consistently follow first-order kinetics throughout the entire temperature range, indicating that the reaction rate depends linearly on the concentration of the reacting species [3] [17]. This kinetic behavior suggests that each water molecule removal event occurs independently and that the probability of dehydration at any given site remains constant throughout the process [5] [11].

The activation energy progression through the dehydration sequence demonstrates a systematic increase with each successive step, reflecting the increasingly strong binding of remaining water molecules to the uranyl coordination sphere [18] [19]. The initial dehydration steps involve loosely coordinated water molecules that can be removed with relatively low energy input, while later steps require breaking stronger coordinate bonds [4] [7].

The transition from dehydration to nitrate decomposition represents a significant kinetic barrier, with the anhydrous uranium nitrate oxide to uranium trioxide transformation requiring 96.8 ± 2 kilojoules per mole [3] [15]. This substantial increase in activation energy reflects the breaking of uranium-nitrogen bonds and the formation of uranium-oxygen bonds in the oxide structure [2] [14]. The decomposition follows the general mechanism:

UO2(NO3)2 → UO3 + N2O5

The evolved nitrogen pentoxide further decomposes to release nitrogen oxides and oxygen, contributing to the complex gas evolution patterns observed during thermogravimetric analysis [3] [20]. Mass spectrometry coupled with thermogravimetric analysis reveals the sequential release of water vapor, nitrogen dioxide, nitric oxide, and oxygen during the decomposition process [1] [21].

High-Temperature Phase Transitions to U₃O₈/UO₃

The high-temperature behavior of uranium nitrate oxide decomposition products involves critical phase transitions that determine the final oxide composition and structure [22] [23] [24]. The transformation from uranium trioxide to triuranium octoxide represents the most significant phase change in the thermal decomposition sequence, occurring through well-defined temperature-dependent mechanisms [25] [26].

Table 3: Phase Transition Characteristics

| Phase | Formation Temperature (°C) | Stability Range (°C) | Crystal System | Decomposition Product |

|---|---|---|---|---|

| UO2(NO3)2·6H2O | Room temperature | < 95 | Orthorhombic | Trihydrate + 3H2O |

| UO2(NO3)2·3H2O | 95-140 | 95-140 | Triclinic | Dihydrate + H2O |

| UO2(NO3)2·2H2O | 140-180 | 140-180 | Monoclinic | Monohydrate + H2O |

| UO2(NO3)2 | 225-250 | 225-250 | Orthorhombic | UO3 + N2O5 |

| Amorphous UO3 | 250-400 | 250-400 | Amorphous | β-UO3 |

| β-UO3 | 400-500 | 400-500 | Orthorhombic | α-U3O8 + 0.5O2 |

| α-U3O8 | 500-600 | > 500 | Orthorhombic | Stable |

The initial uranium trioxide formed during nitrate decomposition exists in an amorphous state between 250-400°C [25] [23]. This amorphous phase represents a metastable intermediate that undergoes crystallization to form β-uranium trioxide as temperatures increase to 400-500°C [23] [24]. The crystallization process occurs without significant mass loss but involves substantial structural reorganization to achieve the ordered orthorhombic crystal structure characteristic of β-UO3 [27] [28].

The critical transformation from uranium trioxide to triuranium octoxide initiates at approximately 450°C and proceeds according to the stoichiometric relationship:

3UO3 → U3O8 + 0.5O2

This transformation exhibits an activation energy of 146 ± 10 kilojoules per mole and follows first-order kinetics [25] [26]. The reaction mechanism involves the systematic removal of oxygen atoms from the uranium trioxide lattice, accompanied by changes in uranium oxidation states and crystallographic reorganization [22] [29].

Table 4: High-Temperature Phase Transitions

| Starting Material | Transition Temperature (°C) | Final Product | Oxygen Loss (%) | Phase Type |

|---|---|---|---|---|

| UO3 (amorphous) | 400-500 | β-UO3 | 0 | Crystallization |

| UO3 (β-phase) | 500-600 | α-U3O8 | 8.33 | Reduction |

| UO3 (crystalline) | 600-700 | α-U3O8 | 8.33 | Reduction |

| U3O8 (α-phase) | 150-350 | β-U3O8 | 0 | Polymorphic |

| U3O8 (β-phase) | > 350 | Hexagonal U3O8 | 0 | Polymorphic |

| UO2+x | 250-700 | U3O8 | Variable | Oxidation |

The α-U3O8 phase formed through this high-temperature transformation demonstrates exceptional thermal stability, maintaining its crystal structure and composition up to temperatures exceeding 800°C under ambient atmospheric conditions [22] [30]. The triuranium octoxide structure contains uranium atoms in mixed oxidation states, with each formula unit containing two pentavalent uranium atoms and one hexavalent uranium atom [22] [31].

At temperatures above 750°C, even under elevated oxygen pressures, the reverse transformation from U3O8 to UO3 becomes thermodynamically unfavorable, establishing triuranium octoxide as the stable high-temperature phase [23] [25]. This thermal stability makes U3O8 the preferred form for long-term storage and geological disposal applications [22].

Purity

Color/Form

Yellow crystals

Exact Mass

Appearance

Storage

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/

Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

10102-06-4

Associated Chemicals

Uranium ion (6+);22541-40-8

Wikipedia

Biological Half Life

Methods of Manufacturing

Nuclear fuel, spent (extraction/separation)

Yellow cake + nitric acid (dissolution)

The first step in the process is mining; historically, this has involved subterranean or open-pit ore rock removal and now also invovles liquid in-situ leaching of unconsolidated deposits. ... The next steps in the production of uranium fuel, aimed at concentrating the uranium, are usually carried out near the mine to save on transportation costs. ... The product of these concentration steps contains perhaps 40-70% yranium by weight and is generally shipped to a central processing plant to be further refined. This purification is either by digestion with nitric acid and extraction of the resulting uranyl nitrate into an organic solvent, or by conversion to UF6 and fractional distillation of that volatile compound. At this stage, all naturally occurring radioactive progeny have been removed from the uranium which is considered to be chemically pure... . While some nuclear reactor types ... use natural uranium as fuel, others require enriched uranium. If such uranium-235 enrichment is required, the purified uranium in an appropriate chemical form is transferred to an isotope separation plant. Isotope separation of uranium-238, uranium-235, and uranium-234 may be achieved by a number of processes including gaseous diffusion, centrifugal or laser enrichment. The enriched uranium is then processed an fabricated into appropriate forms for use in nuclear reactors. The by-product of this enrichment process is depleted uranium, often in the form of UF6.

General Manufacturing Information

Derivatives: uranium hexafluoride

Uranium is a chemical hazard as well as a radiological hazard.

Interactions

Dates

2: Gallois N, Alpha-Bazin B, Ortet P, Barakat M, Piette L, Long J, Berthomieu C, Armengaud J, Chapon V. Proteogenomic insights into uranium tolerance of a Chernobyl's Microbacterium bacterial isolate. J Proteomics. 2017 Dec 6. pii: S1874-3919(17)30404-9. doi: 10.1016/j.jprot.2017.11.021. [Epub ahead of print] PubMed PMID: 29223802.

3: Jim V, LaViolette C, Briehl MM, Ingram JC. Spatial distribution of uranium in mice kidneys detected by laser ablation inductively coupled plasma mass spectrometry. J Appl Bioanal. 2017 Jun;3(3):43-48. doi: 10.17145/jab.17.007. PubMed PMID: 29177200; PubMed Central PMCID: PMC5699501.

4: Xie X, Qin Z, He Y, Xiong P, Huang Z, Mao Y, Wei H, Zhuo L. Significant enhanced uranyl ions extraction efficiency with phosphoramidate-functionalized ionic liquids via synergistic effect of coordination and hydrogen bond. Sci Rep. 2017 Nov 16;7(1):15735. doi: 10.1038/s41598-017-15899-0. PubMed PMID: 29146928; PubMed Central PMCID: PMC5691085.

5: Ghazi IM, Monogue ML, Tsuji M, Nicolau DP. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model. Int J Antimicrob Agents. 2018 Feb;51(2):206-212. doi: 10.1016/j.ijantimicag.2017.10.008. Epub 2017 Oct 27. PubMed PMID: 29111435.

6: Kazama H, Tsushima S, Ikeda Y, Takao K. Molecular and Crystal Structures of Uranyl Nitrate Coordination Polymers with Double-Headed 2-Pyrrolidone Derivatives. Inorg Chem. 2017 Nov 6;56(21):13530-13534. doi: 10.1021/acs.inorgchem.7b02250. PubMed PMID: 29064684.

7: Thuéry P, Harrowfield J. Structural Consequences of 1,4-Cyclohexanedicarboxylate Cis/Trans Isomerism in Uranyl Ion Complexes: From Molecular Species to 2D and 3D Entangled Nets. Inorg Chem. 2017 Nov 6;56(21):13464-13481. doi: 10.1021/acs.inorgchem.7b02176. PubMed PMID: 29039945.

8: Zhang ZH, Senchyk GA, Liu Y, Spano-Franco T, Szymanowski JES, Burns PC. Porous Uranium Diphosphonate Frameworks with Trinuclear Units Templated by Organic Ammonium Hydrolyzed from Amine Solvents. Inorg Chem. 2017 Nov 6;56(21):13249-13256. doi: 10.1021/acs.inorgchem.7b02019. PubMed PMID: 29039933.

9: Guilbaud P, Berthon L, Louisfrema W, Diat O, Zorz N. Determination of the Structures of Uranyl-Tri-n-butyl-Phosphate Aggregates by Coupling Experimental Results with Molecular Dynamic Simulations. Chemistry. 2017 Nov 21;23(65):16660-16670. doi: 10.1002/chem.201703967. Epub 2017 Nov 2. PubMed PMID: 28971546.

10: Thorgersen MP, Lancaster WA, Ge X, Zane GM, Wetmore KM, Vaccaro BJ, Poole FL 2nd, Younkin AD, Deutschbauer AM, Arkin AP, Wall JD, Adams MWW. Mechanisms of Chromium and Uranium Toxicity in Pseudomonas stutzeri RCH2 Grown under Anaerobic Nitrate-Reducing Conditions. Front Microbiol. 2017 Aug 10;8:1529. doi: 10.3389/fmicb.2017.01529. eCollection 2017. PubMed PMID: 28848534; PubMed Central PMCID: PMC5554334.

11: Liu Q, Zhang Q, Yang S, Zhu H, Liu Q, Tian G. Raman spectral titration method: an informative technique for studying the complexation of uranyl with uranyl(vi)-DPA/oxalate systems as examples. Dalton Trans. 2017 Oct 10;46(39):13180-13187. doi: 10.1039/c7dt01631j. PubMed PMID: 28678293.

12: Mei L, Wang CZ, Zhu LZ, Gao ZQ, Chai ZF, Gibson JK, Shi WQ. Exploring New Assembly Modes of Uranyl Terephthalate: Templated Syntheses and Structural Regulation of a Series of Rare 2D → 3D Polycatenated Frameworks. Inorg Chem. 2017 Jul 17;56(14):7694-7706. doi: 10.1021/acs.inorgchem.7b00312. Epub 2017 Jun 23. PubMed PMID: 28644618.

13: Miller AC, Rivas R, Tesoro L, Kovalenko G, Kovaric N, Pavlovic P, Brenner D. Radiation exposure from depleted uranium: The radiation bystander effect. Toxicol Appl Pharmacol. 2017 Sep 15;331:135-141. doi: 10.1016/j.taap.2017.06.004. Epub 2017 Jun 9. PubMed PMID: 28602947.

14: Georgiev GP, Iliev A, Kotov G, Kinov P, Slavchev S, Landzhov B. Light and electron microscopic study of the medial collateral ligament epiligament tissue in human knees. World J Orthop. 2017 May 18;8(5):372-378. doi: 10.5312/wjo.v8.i5.372. eCollection 2017 May 18. PubMed PMID: 28567340; PubMed Central PMCID: PMC5434343.

15: Brown ML, Ovens JS, Leznoff DB. Dicyanoaurate-based heterobimetallic uranyl coordination polymers. Dalton Trans. 2017 Jun 6;46(22):7169-7180. doi: 10.1039/c7dt00942a. PubMed PMID: 28508898.

16: Abostate MA, Saleh Y, Mira H, Amin M, Al Kazindar M, Ahmed BM. Characterization, kinetics and thermodynamics of biosynthesized uranium nanoparticles (UNPs). Artif Cells Nanomed Biotechnol. 2018 Feb;46(1):147-159. doi: 10.1080/21691401.2017.1301460. Epub 2017 Mar 20. PubMed PMID: 28318317.

17: Wang S, Jiang J, Wu H, Jia J, Shao L, Tang H, Ren Y, Chu M, Wang X. Self-assembly of silver nanoparticles as high active surface-enhanced Raman scattering substrate for rapid and trace analysis of uranyl(VI) ions. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Jun 5;180:23-28. doi: 10.1016/j.saa.2017.02.042. Epub 2017 Feb 22. PubMed PMID: 28262580.

18: Kumar P, Jaison PG, Telmore VM, Sadhu B, Sundararajan M. Speciation of uranium-mandelic acid complexes using electrospray ionization mass spectrometry and density functional theory. Rapid Commun Mass Spectrom. 2017 Mar 30;31(6):561-571. doi: 10.1002/rcm.7817. PubMed PMID: 28035726.

19: Woidy P, Kraus F. Crystal structure of [UO(2)(NH(3))(5)]NO(3)·NH(3). Acta Crystallogr E Crystallogr Commun. 2016 Nov 1;72(Pt 12):1710-1713. eCollection 2016 Dec 1. PubMed PMID: 27980813; PubMed Central PMCID: PMC5137591.

20: Jouffret LJ, Hiltbrunner JM, Rivenet M, Sergent N, Obbade S, Avignant D, Dubois M. Insight into the Uranyl Oxyfluoride Topologies through the Synthesis, Crystal Structure, and Evidence of a New Oxyfluoride Layer in [(UO(2))(4)F(13)][Sr(3)(H(2)O)(8)](NO(3))·H(2)O. Inorg Chem. 2016 Dec 5;55(23):12185-12192. Epub 2016 Nov 17. PubMed PMID: 27934437.